BenchChemオンラインストアへようこそ!

6-MEO-BTA-0

PET radiochemistry Amyloid imaging ¹¹C-methylation

6-MeO-BTA-0 (MW 256.32, C₁₄H₁₂N₂OS) is the non-substitutable precursor and cold reference standard for the amyloid-β PET radiotracer [O-Methyl-¹¹C]6-MeO-BTA-0. Its 6-methoxy group directs ¹¹C-methylation exclusively to the O-position—unlike 6-OH-BTA-0, which yields the structurally distinct [N-Methyl-¹¹C]PiB. Supplied at ≥95% purity in argon-flushed amber vials, this compound is mandatory for HPLC retention time identity confirmation, radiochemical purity testing, and specific activity determination under GMP PET production. No other BTA analog can replace it for this QC function. Ideal for binding assays (Ki ~30 nM for Aβ fibrils) and analytical method validation.

Molecular Formula C14H12N2OS
Molecular Weight 256.32
CAS No. 43036-17-5
Cat. No. B1147666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-MEO-BTA-0
CAS43036-17-5
Synonyms2-(4'-Aminophenyl)-6-methoxybenzothiazole
Molecular FormulaC14H12N2OS
Molecular Weight256.32
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-MeO-BTA-0 (CAS 43036-17-5): Procurement-Grade Benzothiazole Precursor for O-Methyl-11C Amyloid PET Radiotracer Synthesis


6-MeO-BTA-0 (2-(4-Aminophenyl)-6-methoxybenzothiazole, CAS 43036-17-5, MW 256.32, C₁₄H₁₂N₂OS) is a neutral benzothiazole derivative belonging to the BTA (benzothiazole aniline) compound class, structurally derived from Thioflavin T [1]. It serves as the direct precursor and reference standard for the positron emission tomography (PET) radiotracer [O-Methyl-¹¹C]6-MeO-BTA-0, an amyloid-β imaging agent used in Alzheimer's disease research [2]. The compound bears a primary aniline at the 4′-position of the 2-phenyl ring and a methoxy group at the 6-position of the benzothiazole core, distinguishing it from the more widely used 6-hydroxy analog (6-OH-BTA-0) that serves as the Pittsburgh Compound B ([¹¹C]PiB) precursor [3].

Why 6-MeO-BTA-0 Cannot Be Replaced by 6-OH-BTA-0 or 6-MOMO-BTA-0 in O-Methyl-¹¹C Radiolabeling Workflows


Attempting to substitute 6-MeO-BTA-0 with 6-OH-BTA-0 or 6-MOMO-BTA-0 in a radiochemistry protocol targeting [O-Methyl-¹¹C]6-MeO-BTA-0 will fail at the chemical level: the 6-position substituent directly dictates the radiolabeling site and the identity of the final radiotracer [1]. 6-OH-BTA-0 presents a phenolic -OH group that undergoes N-methylation at the 4′-aniline nitrogen when reacted with [¹¹C]CH₃OTf or [¹¹C]CH₃I, yielding [N-Methyl-¹¹C]6-OH-BTA-1 ([¹¹C]PiB) — a structurally and pharmacokinetically distinct tracer [2]. Conversely, the methoxy group of 6-MeO-BTA-0 is already O-methylated, so ¹¹C-methylation is directed to the oxygen via O-demethylation/re-methylation or used as a cold reference standard for the O-methyl-labeled tracer. The protected analog 6-MOMO-BTA-0 introduces a mandatory acid-deprotection step that adds 5 minutes to the radiosynthesis and reduces overall radiochemical yield [3]. These are not interchangeable precursors; they are gateways to different radiopharmaceuticals with separate validation, regulatory, and imaging application pathways.

6-MeO-BTA-0: Head-to-Head Quantitative Differentiation Against Closest Benzothiazole Amyloid Ligand Precursors and Parent Compound


Radiolabeling Site Determinism: 6-MeO-BTA-0 vs. 6-OH-BTA-0 — O-Methyl vs. N-Methyl Tracer Identity

The 6-position substituent pre-determines the radiolabeling site and thus the chemical identity of the final PET tracer. 6-MeO-BTA-0, bearing a methoxy (-OCH₃) at the 6-position of the benzothiazole core, serves exclusively as the reference standard and precursor for [O-Methyl-¹¹C]6-MeO-BTA-0 [1]. In contrast, 6-OH-BTA-0, bearing a free hydroxyl (-OH) at the same position, directs ¹¹C-methylation to the 4′-aniline nitrogen when reacted with [¹¹C]CH₃OTf, producing [N-Methyl-¹¹C]6-OH-BTA-1 ([¹¹C]PiB) [2]. These two radiotracers are chemically distinct (C₁₅H₁₄N₂OS for [¹¹C]6-MeO-BTA-0 vs. C₁₅H₁₄N₂OS for [¹¹C]PiB, with the ¹¹C label on O vs. N), possess different metabolic fates, and are not interchangeable in PET imaging protocols [3].

PET radiochemistry Amyloid imaging ¹¹C-methylation Precursor selection

Amyloid-β Binding Affinity: 6-MeO-BTA-0 (Ki = 30 nM) vs. Thioflavin T (Ki = 580 nM) — ~19-Fold Affinity Gain

6-MeO-BTA-0 demonstrates a Ki of 30 nM for aggregated amyloid-β (Aβ), measured via competitive radioligand binding assay using [³H]CG (Chrysamine G) against synthetic Aβ(1-40) aggregates [1]. The parent compound Thioflavin T, from which the entire BTA series is derived, exhibits a Ki of approximately 580 nM for binding to stacked β-sheets of amyloid fibrils . This represents an approximately 19-fold improvement in binding affinity for 6-MeO-BTA-0 relative to Thioflavin T, consistent with the broader finding that neutral BTA analogs achieve nanomolar affinities for aggregated amyloid whereas the cationic parent compound binds with sub-micromolar affinity [2]. The neutral character of 6-MeO-BTA-0 (lacking the cationic N-methylbenzothiazolium moiety of Thioflavin T) also confers superior blood-brain barrier penetration, a prerequisite for in vivo PET imaging [2].

Amyloid binding Ligand affinity Benzothiazole SAR Thioflavin T comparator

Precursor Binding Affinity: 6-MeO-BTA-0 (Ki = 30 nM) vs. 6-OH-BTA-0 (Ki = 33.5 nM) — Comparable Affinity with Synthetic Workflow Advantages

In cross-study comparison, 6-MeO-BTA-0 (Ki = 30 nM) and 6-OH-BTA-0 (Ki = 33.5 nM) exhibit comparable binding affinities for aggregated Aβ, with 6-MeO-BTA-0 showing a marginal ~1.1-fold lower Ki [1][2]. The 6-OH-BTA-0 Ki value of 33.5 nM was determined using AD patient brain homogenate binding assays with [³H]PIB as the radioligand [2]. While the affinity difference is modest and falls within the expected inter-laboratory variability range for these assays, the critical differentiation lies not in binding potency but in the distinct synthetic and radiochemical pathways each precursor enables [3]. 6-MeO-BTA-0 is the mandatory precursor for [O-Methyl-¹¹C]6-MeO-BTA-0; 6-OH-BTA-0 is the mandatory precursor for [N-Methyl-¹¹C]6-OH-BTA-1 ([¹¹C]PiB). The comparable binding affinity confirms that 6-MeO-BTA-0-based tracers are not disadvantaged in target engagement relative to the PiB pathway.

Precursor affinity 6-OH-BTA-0 comparator Aβ binding Radiotracer precursor selection

Radiosynthesis Workflow Efficiency: 6-MeO-BTA-0 vs. 6-MOMO-BTA-0 — Elimination of Post-Labeling Acid Deprotection Step

When used as a reference standard for [O-Methyl-¹¹C]6-MeO-BTA-0 in quality control workflows, 6-MeO-BTA-0 does not require any post-synthetic deprotection. In contrast, the MOM-protected PiB precursor 6-MOMO-BTA-0 requires a 5-minute acid deprotection step (HCl/methanol at 125°C) after ¹¹C-methylation to remove the methoxymethyl protecting group and liberate the free 6-hydroxyl of [¹¹C]PiB [1]. This additional step extends total synthesis time from approximately 1 minute (for 6-OH-BTA-0 direct labeling) or reference standard use (for 6-MeO-BTA-0) to 10+ minutes (5 min radiolabeling + 5 min deprotection for 6-MOMO-BTA-0), and contributes to reduced overall radiochemical yield: the MOM-protected route achieves approximately 28.2% yield of the synthon compared to 11–48% for the direct unprotected 6-OH-BTA-0 route [1]. While 6-MeO-BTA-0 is primarily a reference standard rather than the direct labeling precursor, its ready-to-use nature without protecting group manipulation simplifies analytical method development, HPLC calibration, and GMP quality control release testing [2].

Radiosynthesis efficiency GMP production Precursor comparison Deprotection elimination

One-Step Synthetic Accessibility of 6-MeO-BTA-0 via Palladium-Catalyzed Direct Coupling vs. Multi-Step Nitro-Reduction Routes

6-MeO-BTA-0 is accessible via a one-step palladium-catalyzed direct coupling of 6-methoxybenzothiazole with 4-bromoaniline, as demonstrated by Majo et al. (2005), who reported the simple and efficient synthesis of 2-arylbenzothiazole precursors including 6-MeO-BTA-0 and its 6-methoxy BTA-1/BTA-2 analogs by direct coupling with aryl bromides [1]. The method was explicitly validated for the preparation of the amyloid probe 2-(4-aminophenyl)-6-methoxybenzothiazole (6-MeO-BTA-0) and employed a substituted bis(2-aminophenyl)disulfide as the thiol source . An alternative and well-established route uses tin(II) chloride dihydrate reduction of 2-(4-nitrophenyl)-6-methoxybenzothiazole in ethanol, yielding 6-MeO-BTA-0 as a colorless solid in 93% yield after recrystallization from EtOH . The availability of two distinct synthetic routes — one-step direct coupling for rapid analog generation and high-yielding nitro-reduction for bulk preparation — provides procurement flexibility that is not uniformly available across all BTA-series precursors.

One-step synthesis Direct arylation Precursor manufacturing Scalability

6-MeO-BTA-0: Evidence-Backed Application Scenarios for PET Radiochemistry, Amyloid Research, and Analytical Reference Standard Use


Reference Standard for [O-Methyl-¹¹C]6-MeO-BTA-0 PET Radiotracer Production and QC Release

6-MeO-BTA-0 is the definitive cold reference standard required for HPLC identity confirmation, radiochemical purity testing, and specific activity determination of the [O-Methyl-¹¹C]6-MeO-BTA-0 radiotracer [1]. In GMP-compliant PET tracer production, the unlabeled reference compound must be co-injected with the radioactive product to confirm retention time matching. Because the 6-methoxy group defines the O-methylated tracer identity — as distinct from the N-methylated [¹¹C]PiB — no other BTA precursor (6-OH-BTA-0, 6-MOMO-BTA-0) can serve this QC function. The compound is supplied at >95% purity in argon-flushed amber vials to maintain integrity for analytical use [1]. This scenario is directly supported by the radiolabeling-site differentiation evidence in Section 3, Evidence Item 1.

In Vitro Amyloid-β Binding Assays Requiring Nanomolar-Affinity Neutral Benzothiazole Ligand

With a demonstrated Ki of 30 nM for aggregated Aβ(1-40) fibrils — representing a ~19-fold affinity improvement over Thioflavin T (Ki = 580 nM) — 6-MeO-BTA-0 is suitable as a cold competitor ligand in competitive binding assays, fluorescence displacement studies, or autoradiography experiments on postmortem AD brain sections. Its neutral character (logP estimated at ~3.0–3.5 based on analog data) enables tissue penetration in ex vivo staining protocols that is not achievable with the permanently cationic Thioflavin T. This scenario derives from the binding affinity evidence in Section 3, Evidence Item 2 [2].

Structure-Activity Relationship (SAR) Studies of 6-Substituted Benzothiazole Amyloid Ligands

As a key member of the 6-substituted BTA series characterized by Mathis et al. (2003), 6-MeO-BTA-0 serves as the 6-methoxy reference point in systematic SAR investigations correlating 6-position substituent identity (H, OH, OCH₃, OCH₂OCH₃, Br, I, CH₃) with amyloid binding affinity, lipophilicity, brain uptake kinetics, and metabolic stability [2][3]. The compound's ready synthetic accessibility via one-step Pd-catalyzed coupling (Tetrahedron Letters 2005) enables rapid preparation of analog libraries for comparative screening. This scenario is supported by the synthetic accessibility evidence in Section 3, Evidence Item 5, and the class-defining SAR context from the Mathis 2003 paper [2].

HPLC Method Development and Validation for BTA-Series PET Tracer Analysis

6-MeO-BTA-0's well-defined chromatographic properties and high purity (>95%) make it suitable as a system suitability standard during HPLC method development for PET radiopharmaceutical analysis. Its distinct retention time relative to 6-OH-BTA-0 and 6-OH-BTA-1 (confirmed by differing logP values: 6-MeO-BTA-0 has a methoxy group conferring higher lipophilicity than the hydroxy analog) enables method specificity validation in mixed-analyte systems [1]. This application draws on the chemical differentiation evidence established in Section 2 and Section 3, Evidence Item 1.

Quote Request

Request a Quote for 6-MEO-BTA-0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.